N-(2-bromo-1,3-thiazol-5-yl)acetamide
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Overview
Description
N-(2-bromo-1,3-thiazol-5-yl)acetamide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-1,3-thiazol-5-yl)acetamide typically involves the reaction of 2-bromo-1,3-thiazole with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-1,3-thiazol-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The compound can be reduced to form thiazolidines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: New thiazole derivatives with different functional groups.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Thiazolidines or other reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-bromo-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to the modulation of biochemical pathways.
Pathways Involved: It may inhibit the activity of certain enzymes or block specific receptors, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,3-thiazol-2-yl)acetamide: Similar structure but with a methyl group instead of a bromine atom.
2-acetamido-5-bromothiazole: Another thiazole derivative with similar properties.
Uniqueness
N-(2-bromo-1,3-thiazol-5-yl)acetamide is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C5H5BrN2OS |
---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
N-(2-bromo-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C5H5BrN2OS/c1-3(9)8-4-2-7-5(6)10-4/h2H,1H3,(H,8,9) |
InChI Key |
SYLCGOMUFUSNNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C(S1)Br |
Origin of Product |
United States |
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